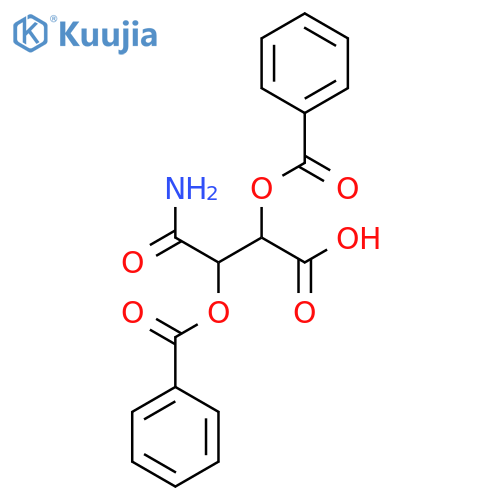

Cas no 98341-66-3 (4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid)

4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid

- A3998/0170385

- STK664811

- ST4126034

- R9507

- 4-amino-2,3-dibenzoyloxy-4-oxobutanoic acid

- 3-carbamoyl-2,3-diphenylcarbonyloxypropanoic acid

- 4-amino-4-oxo-2,3-bis[(phenylcarbonyl)oxy]butanoic acid

- benzoic acid, 2-amino-1-[(benzoyloxy)carboxymethyl]-2-oxoethyl ester

- 4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid

-

- インチ: 1S/C18H15NO7/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h1-10,13-14H,(H2,19,20)(H,21,22)

- InChIKey: UTUPXKNHKQWEAT-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C=CC=CC=1)=O)C(C(N)=O)C(C(=O)O)OC(C1C=CC=CC=1)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 26

- 回転可能化学結合数: 9

- 複雑さ: 536

- トポロジー分子極性表面積: 133

- 疎水性パラメータ計算基準値(XlogP): 1.9

4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A133205-1000mg |

4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid |

98341-66-3 | 1g |

$ 315.00 | 2022-06-08 | ||

| TRC | A133205-2000mg |

4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid |

98341-66-3 | 2g |

$ 505.00 | 2022-06-08 | ||

| A2B Chem LLC | AI96682-10g |

4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid |

98341-66-3 | >95% | 10g |

$689.00 | 2024-07-18 | |

| A2B Chem LLC | AI96682-500mg |

4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid |

98341-66-3 | >95% | 500mg |

$370.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387448-1g |

4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid |

98341-66-3 | 97% | 1g |

¥1123.00 | 2024-04-23 | |

| A2B Chem LLC | AI96682-25g |

4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid |

98341-66-3 | >95% | 25g |

$1169.00 | 2024-07-18 | |

| A2B Chem LLC | AI96682-5g |

4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid |

98341-66-3 | >95% | 5g |

$564.00 | 2024-07-18 | |

| TRC | A133205-500mg |

4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid |

98341-66-3 | 500mg |

$ 195.00 | 2022-06-08 | ||

| A2B Chem LLC | AI96682-1g |

4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid |

98341-66-3 | >95% | 1g |

$384.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387448-5g |

4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid |

98341-66-3 | 97% | 5g |

¥4104.00 | 2024-04-23 |

4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid 関連文献

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acidに関する追加情報

4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic Acid (CAS No. 98341-66-3): A Comprehensive Overview

4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid (CAS No. 98341-66-3) is a specialized organic compound with significant potential in pharmaceutical and biochemical research. This compound, often referred to in scientific literature for its unique structure, combines an amino group with benzoyloxy functionalities, making it a subject of interest for researchers exploring novel drug intermediates and bioactive molecules.

The molecular structure of 4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid features a central butanoic acid backbone, modified with amino and benzoyloxy groups at specific positions. This configuration grants the compound distinctive chemical properties, such as moderate solubility in polar organic solvents and reactivity typical of carboxylic acids and esters. Researchers often investigate its potential as a building block for more complex molecules, particularly in the development of peptide mimetics and enzyme inhibitors.

In recent years, the demand for custom synthetic intermediates like 4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid has grown, driven by advancements in drug discovery and bioconjugation techniques. The compound's ability to serve as a versatile scaffold aligns with current trends in targeted therapy and precision medicine, where researchers seek molecules with tunable properties for specific biological applications.

From a synthetic chemistry perspective, 4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid offers interesting possibilities for structure-activity relationship (SAR) studies. Its benzoyl-protected hydroxyl groups and free amino functionality allow for selective modifications, making it valuable for exploring how subtle structural changes affect biological activity. This characteristic has made it particularly relevant in the search for new anti-inflammatory agents and metabolic regulators.

The compound's stability profile and handling requirements are important considerations for laboratory use. While not classified as hazardous under standard conditions, proper storage in a cool, dry environment is recommended to maintain its integrity. Researchers working with 4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid typically employ standard organic chemistry safety protocols, including the use of personal protective equipment when handling powdered forms of the substance.

Analytical characterization of 4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid typically involves techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods confirm the compound's purity and identity, which is crucial for research applications where consistent quality is paramount. The availability of high-purity samples (typically ≥95% by HPLC) has supported its growing use in academic and industrial laboratories.

Current research trends involving 4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid often focus on its potential in prodrug development and drug delivery systems. The compound's structure allows for controlled release properties when incorporated into larger molecular frameworks, addressing one of the key challenges in modern pharmacology - improving drug bioavailability while minimizing side effects.

The market for specialized compounds like 4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid continues to expand, with increasing demand from contract research organizations and pharmaceutical companies engaged in novel drug development. Suppliers typically offer the compound in various quantities, from milligram-scale for initial research to kilogram quantities for larger-scale applications, with pricing reflecting its specialized nature and purity requirements.

From an environmental perspective, proper disposal methods for 4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid follow standard protocols for organic compounds. While not classified as environmentally hazardous, responsible waste management practices are encouraged to align with growing industry emphasis on green chemistry principles and sustainable research practices.

Future research directions for 4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid may explore its potential in emerging areas such as biomaterials engineering and therapeutic agent conjugation. As the boundaries between traditional drug discovery and materials science continue to blur, multifunctional compounds like this one may find applications beyond their current uses, particularly in targeted drug delivery systems and diagnostic agent development.

For researchers considering working with 4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid, it's important to consult recent literature to stay updated on its latest applications. The compound's versatility ensures its continued relevance in chemical biology and medicinal chemistry, particularly as the field moves toward more sophisticated molecular design strategies that leverage its unique structural features.

98341-66-3 (4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid) 関連製品

- 1217853-98-9(Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3)

- 2228737-07-1(4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexylmethanamine)

- 2384709-59-3(1-(tert-butoxy)carbonyl-6-butylpiperidine-3-carboxylic acid)

- 81075-61-8(Methyl (3R)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate)

- 2418663-20-2(2-{4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl}-N-(1-cyanocyclopentyl)acetamide hydrochloride)

- 1806737-37-0(4-(Chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1807164-76-6(2-Cyano-4-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine)

- 2034530-57-7(N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide)

- 1448067-01-3(N-(pyridin-2-yl)methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)

- 83674-71-9(2,4-Diiodopyridine)